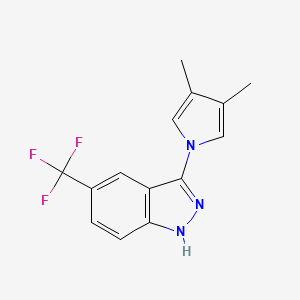

3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1h-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and an indazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole typically involves multiple steps, starting with the preparation of the pyrrole and indazole precursors. These precursors are then coupled using specific reaction conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Synthetic Approaches to Indazole Derivatives

Indazole cores are commonly synthesized via cyclization, coupling, or annulation reactions. While the provided sources do not specify the synthesis of the exact target compound, key methodologies include:

-

Palladium-catalyzed ring-opening reactions : For polysubstituted pyrazoles (and indirectly, indazoles) using hydrazones and azirines .

-

Copper-mediated trifluoromethylation : A domino sequence involving cyclization and CF₃ incorporation at room temperature .

-

Multicomponent reactions : Combining vinyl azides, aldehydes, and tosylhydrazines for trisubstituted heterocycles .

These methods suggest potential routes for constructing the indazole scaffold with trifluoromethyl groups, though specific adaptations would be required.

Functionalization of Pyrrole Substituents

The 3,4-dimethylpyrrole moiety in the target compound could be introduced via:

-

Coupling reactions : Using peptide coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to link pyrrole derivatives to heterocyclic cores (e.g., benzohydrazides in ).

-

Direct substitution : For example, reacting preformed indazole intermediates with activated pyrrole derivatives under catalytic conditions.

Notably, compound 5a–n in demonstrates how pyrrole rings are attached to benzohydrazides via amide bonds, a strategy that could be extrapolated to indazole systems.

Trifluoromethyl Group Incorporation

The trifluoromethyl (-CF₃) group at position 5 of the indazole may be introduced through:

-

Electrophilic trifluoromethylation : Using reagents like trifluoromethyltrimethylsilane (TMSCF₃) in copper-mediated reactions .

-

Radical pathways : As described in the synthesis of 4-(trifluoromethyl)pyrazoles under mild conditions .

The stability of the trifluoromethyl group under reaction conditions (e.g., acidic or basic media) must be considered to avoid decomposition.

Key Challenges and Considerations

-

Regioselectivity : Ensuring proper substitution at positions 3 (pyrrole) and 5 (CF₃) on the indazole requires careful control of reaction parameters.

-

Steric hindrance : The 3,4-dimethylpyrrole group may impede coupling or cyclization steps, necessitating optimized catalysts or temperatures.

-

Compatibility : Sequential reactions must preserve existing functional groups (e.g., avoiding hydrolysis of the pyrrole or indazole rings).

Hypothetical Reaction Scheme

Based on analogous methods:

-

Indazole core formation :

-

Pyrrole introduction :

| Step | Reaction Type | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Cyclization/Trifluoromethylation | Cu(OAc)₂, TMSCF₃, DMF, rt | 5-(Trifluoromethyl)-1H-indazole |

| 2 | Amide Coupling | HBTU, DIPEA, DMF, 0°C to rt | 3-(3,4-Dimethylpyrrol-1-yl) derivative |

Spectroscopic Data (Analogous Compounds)

While direct data for the target compound is unavailable, related structures in show:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole has shown potential as a bioactive molecule

Medicine: The compound's biological activity suggests potential therapeutic applications. It may be explored for its antiviral, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

3-(2,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole

3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(chloromethyl)-1H-indazole

3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(bromomethyl)-1H-indazole

Uniqueness: 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group can enhance the compound's stability and reactivity, making it a valuable candidate for various applications.

Biologische Aktivität

3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₃H₁₂F₃N₃

- Molecular Weight : 255.25 g/mol

Antitumor Activity

Research indicates that indazole derivatives exhibit significant antitumor properties. The compound under discussion has shown potential in inhibiting various cancer cell lines, including breast and pancreatic cancers. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Antitumor Activity of Indazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Compound B | SUIT-2 (Pancreatic) | 15.0 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 10.0 | ROS production |

These findings suggest that the indazole scaffold may be a promising target for developing new anticancer agents.

Anti-inflammatory Activity

Indazole derivatives have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that compounds with trifluoromethyl groups exhibit enhanced anti-inflammatory effects due to their electronic properties, which may stabilize the interactions with target proteins.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Pyrazole derivatives, including those similar to our compound, have been noted for their effectiveness against bacterial strains and fungi. The presence of the pyrrole ring is believed to contribute to this activity by interfering with microbial metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives. Modifications at specific positions on the indazole and pyrrole rings can significantly influence their potency and selectivity.

Key Findings:

- Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.

- Pyrrole Ring Modifications : Altering substituents on the pyrrole ring can improve selectivity towards cancer cells while reducing toxicity to normal cells.

Case Study 1: Indazole Derivative in Cancer Treatment

A study evaluated a series of indazole derivatives in MCF-7 breast cancer cells. The lead compound showed an IC50 value of 12 µM, indicating strong potential for further development as a therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, an indazole derivative was tested for its ability to reduce edema in mice. Results indicated a significant reduction in paw swelling compared to control groups, showcasing its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

3-(3,4-dimethylpyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3/c1-8-6-20(7-9(8)2)13-11-5-10(14(15,16)17)3-4-12(11)18-19-13/h3-7H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFAWAUTVQZWHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C1C)C2=NNC3=C2C=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.